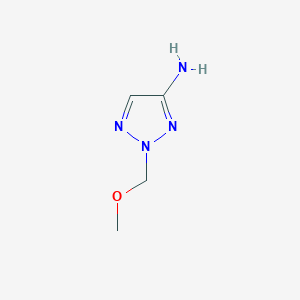

2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c1-9-3-8-6-2-4(5)7-8/h2H,3H2,1H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKFXTXVCASTLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1N=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine

Topic: Chemical Structure, Synthesis, and Properties of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine represents a specialized class of stabilized C-amino triazoles. Unlike its unsubstituted parent—4-amino-1,2,3-triazole, which exists in a precarious equilibrium with open-chain diazo compounds—this N2-substituted derivative is locked in a stable aromatic 2H-tautomer. The methoxymethyl (MOM) group serves a dual function: it acts as a robust protecting group for the triazole nitrogen, preventing tautomeric shifts, and it modifies the lipophilicity profile of the scaffold. This compound is a critical building block in the synthesis of high-value pharmaceutical intermediates, particularly as a bioisostere for electron-deficient anilines or as a precursor for fused heterocyclic systems.

Structural Analysis & Electronic Properties[1]

Chemical Identity[2][3]

-

IUPAC Name: 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine

-

Molecular Formula: C

H -

Molecular Weight: 128.13 g/mol

-

SMILES: COCN1N=C(N)C=N1

-

Core Scaffold: 1,2,3-Triazole (2H-isomer)[1]

Tautomeric Stabilization (The "N2-Lock")

The fundamental challenge with 4-amino-1,2,3-triazoles is the Dimroth rearrangement and ring-chain tautomerism.

-

Unsubstituted Form: 4-amino-1H-1,2,3-triazole is often unstable, existing in equilibrium with diazoacetamidine.

-

N2-Substitution: Placing a substituent at the N2 position (such as the MOM group) chemically "locks" the ring into the 2H-tautomer.

-

Aromaticity: The 2H-triazole ring possesses distinct aromatic character with efficient delocalization of the 6

-electrons. Unlike the 1H-isomer, the 2H-isomer has a lower dipole moment and is generally more lipophilic.

The Methoxymethyl (MOM) Group

-

Nature: Hemiaminal ether.

-

Role: Protecting group for the acidic N-H of the triazole.

-

Stability: Stable to bases and mild reducing agents; hydrolyzed by aqueous acids (e.g., TFA, HCl) to regenerate the N-H triazole (which may then decompose or rearrange).

Synthesis Methodologies

The synthesis of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine is non-trivial due to the regioselectivity required during the alkylation step. The most robust route involves the nitration of the triazole core followed by protection and reduction.

Mechanistic Pathway (Graphviz)

Caption: Step-wise synthesis via nitration-alkylation-reduction sequence. N2-alkylation is thermodynamically favored in certain solvent systems.

Detailed Experimental Protocol

Step 1: Regioselective Alkylation

Objective: Install the MOM group at N2.

-

Reagents: 4-Nitro-1H-1,2,3-triazole (1.0 eq), Chloromethyl methyl ether (MOM-Cl, 1.1 eq), Diisopropylethylamine (DIPEA, 1.2 eq).

-

Solvent: Anhydrous THF or DCM (0.2 M).

-

Procedure:

-

Cool the solution of 4-nitro-triazole and DIPEA to 0°C under inert atmosphere (N

). -

Add MOM-Cl dropwise (Caution: MOM-Cl is a carcinogen; use appropriate safety containment).

-

Stir at 0°C for 1 hour, then warm to RT for 4 hours.

-

Workup: Quench with water, extract with DCM.

-

Purification: Silica gel chromatography. The N2-isomer is typically less polar (higher R

) than the N1-isomer due to symmetry and lower dipole moment.

-

Step 2: Nitro Reduction

Objective: Convert the nitro group to the primary amine without cleaving the MOM group.

-

Reagents: 2-MOM-4-nitro-2H-1,2,3-triazole, 10% Pd/C (10 wt%), Hydrogen gas (balloon).

-

Solvent: Methanol or Ethanol.

-

Procedure:

-

Dissolve the nitro compound in alcohol.

-

Add catalyst carefully.

-

Stir under H

atmosphere for 2-6 hours. Monitor by TLC (Amine will be more polar and stain with Ninhydrin). -

Filtration: Filter through Celite to remove Pd/C.

-

Isolation: Concentrate in vacuo. The product is an off-white solid or oil, often used immediately due to oxidation sensitivity.

-

Chemical Properties & Reactivity Profile[3]

Physicochemical Data Summary

| Property | Value / Description | Note |

| Physical State | Solid or Viscous Oil | Depends on purity/crystallinity |

| Solubility | DMSO, Methanol, DCM | Poor solubility in water |

| pKa (Amine) | ~2.5 - 3.5 | Weakly basic (electron-withdrawing ring) |

| Stability | Acid-Sensitive | MOM group hydrolyzes at pH < 4 |

| Reactivity | Nucleophilic (Amine) | Reacts with acid chlorides, isocyanates |

Key Reactivity Pathways

A. Nucleophilic Acylation (Amide Formation)

The C4-amine is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the triazole ring.

-

Conditions: Requires activated electrophiles (e.g., acid chlorides, anhydrides) or coupling agents (HATU/EDC).

-

Application: Synthesis of kinase inhibitors where the triazole acts as a hinge-binder.

B. Diazotization (Sandmeyer Chemistry)

The amine can be converted to a diazonium salt using NaNO

-

Utility: Allows replacement of the amino group with Halogens (Cl, Br, I) or Azides, accessing 4-functionalized-2-substituted triazoles.

C. Deprotection (MOM Cleavage)

-

Reagent: 4M HCl in Dioxane or TFA/DCM.

-

Outcome: Removal of the MOM group yields the free 4-amino-1H-1,2,3-triazole.

-

Risk: The free amine is unstable and may decompose. Deprotection is usually performed after the amine has been derivatized (e.g., into an amide), stabilizing the core.

Applications in Drug Discovery[5]

Bioisosterism

The 2-substituted-4-amino-1,2,3-triazole moiety is a recognized bioisostere for:

-

Amides: The planar geometry and H-bond donor/acceptor pattern mimic a trans-amide bond.

-

Anilines: It presents a primary amine in an aromatic context but with reduced basicity, reducing potential hERG liability often associated with basic amines.

Scaffold for Kinase Inhibitors

Many kinase inhibitors require a donor-acceptor motif to interact with the ATP-binding pocket.

-

The N3 of the triazole acts as a Hydrogen Bond Acceptor.

-

The C4-NH2 (or its amide derivative) acts as a Hydrogen Bond Donor.

-

The N2-substituent (MOM or its replacement) projects into the solvent-exposed region or a hydrophobic pocket, depending on the specific kinase.

References

-

Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters. (2008). Discusses the regioselectivity of triazole alkylation and the stability of 2H-isomers.

- Tautomerism in 1,2,3-Triazoles.Journal of Organic Chemistry. Detailed analysis of the 1H vs 2H tautomeric equilibrium and the effect of N-substitution.

- MOM Group Chemistry.Greene's Protective Groups in Organic Synthesis. Standard reference for the stability and cleavage conditions of Methoxymethyl ethers and amines.

-

4-Amino-1,2,3-triazole Stability. Journal of Heterocyclic Chemistry. Investigates the equilibrium between 4-amino-triazoles and diazo compounds.

-

Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles. ACS Omega. (2025). Provides protocols for synthesizing 2,4-disubstituted systems similar to the target molecule.

Sources

Thermodynamic Stability of 2-Substituted 1,2,3-Triazol-4-amines: Mechanistic Insights and Experimental Protocols

Executive Summary

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science. While 1,4-disubstituted 1H-1,2,3-triazoles are ubiquitous due to the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), the 2-substituted 2H-1,2,3-triazol-4-amines exhibit vastly superior thermodynamic stability and unique electronic properties. This technical whitepaper explores the causality behind the thermodynamic stabilization of the 2H-tautomer, details its resistance to the Dimroth rearrangement, and provides self-validating synthetic and analytical protocols for researchers and drug development professionals.

Thermodynamic Foundations of the 2H-1,2,3-Triazole Core

The thermodynamic preference for 2-substituted 1,2,3-triazoles over their 1-substituted counterparts is rooted in both steric and electronic factors[1].

Electronic Repulsion and Tautomeric Equilibrium

In an unsubstituted or 1-substituted 1,2,3-triazole, the adjacent nitrogen atoms (N1, N2, and N3) possess lone pairs that suffer from severe electrostatic repulsion. When a substituent is localized at the N2 position, this contiguous lone-pair alignment is broken. The remaining lone pairs reside on N1 and N3, maximizing their spatial separation and significantly lowering the ground-state energy of the heterocycle[1].

The +M Effect of the 4-Amino Substituent

The introduction of an electron-donating amino group at the C4 position further modulates this stability. The amino group exerts a strong positive mesomeric (+M) effect, pushing electron density into the triazole

Fig 1: Mechanistic rationale for the enhanced thermodynamic stability of 2-substituted 1,2,3-triazol-4-amines.

Resistance to the Dimroth Rearrangement

A critical failure point in the application of 1-substituted-4-amino-1,2,3-triazoles is their susceptibility to the Dimroth rearrangement—a thermally induced isomerization that converts 4-amino-1-substituted triazoles into 5-amino-1-substituted isomers[2].

Causality of ANRORC Avoidance

The Dimroth rearrangement proceeds via an ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) mechanism[3]. This pathway strictly requires a 1,5-relationship between the ring nitrogen and the exocyclic amino group to facilitate the necessary orbital overlap for ring-opening.

Because 2-substituted 1,2,3-triazol-4-amines lack this 1,5-relationship (the substituent is isolated at N2), the geometric proximity required for the ANRORC intermediate is abolished[3]. Consequently, 2-substituted 1,2,3-triazol-4-amines are kinetically and thermodynamically locked, preventing degradation or isomerization even under elevated thermal stress.

Quantitative Thermodynamic Data

The structural advantages of the 2H-isomer translate directly into measurable macroscopic properties. Thermal decomposition studies of high-energy heterocyclic aromatic compounds confirm that shifting substituents to favor the 2H-configuration significantly increases the decomposition onset temperature[4].

| Parameter | 1-Substituted 1,2,3-Triazol-4-amines | 2-Substituted 1,2,3-Triazol-4-amines | Mechanistic Causality |

| Thermodynamic Stability | Lower | Higher | Minimized lone-pair repulsion at N1/N3[1]. |

| Dipole Moment ( | High ( | Low ( | Symmetric charge distribution in the 2H-tautomer. |

| Dimroth Rearrangement | Susceptible | Highly Resistant | Lack of 1,5-relationship prevents ANRORC ring-opening[3]. |

| Thermal Decomposition | Enhanced ground-state stabilization via +M effect[4]. |

Self-Validating Synthetic Methodology

Direct alkylation of 1H-1,2,3-triazoles typically yields an intractable mixture of N1 and N2 regioisomers due to the ambidentate nature of the triazole anion[5]. To ensure absolute N2-regioselectivity, the ring must be constructed de novo around a pre-installed N2 substituent. The reaction of 2-arylhydrazononitriles with hydroxylamine hydrochloride is a self-validating protocol; the starting material's architecture dictates the final regiochemistry, eliminating the need for complex isomeric separation[6].

Protocol: Synthesis of 5-Acyl-2-substituted-1,2,3-triazol-4-amines

Reagents & Materials:

-

3-oxo-2-(arylhydrazono)-pentanenitrile (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium acetate (1.2 eq)

-

Absolute ethanol (solvent)

Step-by-Step Methodology:

-

Preparation of the Reaction Matrix: Dissolve 10 mmol of 3-oxo-2-(arylhydrazono)-pentanenitrile in 30 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Activation: Add 12 mmol of hydroxylamine hydrochloride and 12 mmol of anhydrous sodium acetate to the solution. Causality: Sodium acetate acts as a mild base to liberate free hydroxylamine in situ, preventing premature hydrolysis of the nitrile group.

-

Cyclization: Heat the mixture to reflux for 2 to 4 hours. Monitor the consumption of the hydrazononitrile via TLC (Eluent: EtOAc/Hexane 1:3).

-

Isolation: Upon completion, pour the hot reaction mixture onto crushed ice (100 g). The sudden drop in temperature and solvent polarity forces the precipitation of the highly stable 2-substituted 1,2,3-triazol-4-amine.

-

Purification: Filter the solid precipitate under a vacuum, wash with cold water to remove residual salts, and recrystallize from ethanol to yield the analytically pure N2-isomer[6].

Experimental Workflows for Stability Validation

To empirically validate the thermodynamic stability of the synthesized 2-substituted 1,2,3-triazol-4-amines, researchers must employ orthogonal analytical techniques.

Fig 2: Experimental workflow for the synthesis and thermodynamic profiling of 2H-triazol-4-amines.

Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Encapsulate 2–5 mg of the purified triazole in a standard aluminum DSC pan.

-

Atmosphere: Purge the DSC furnace with dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation artifacts.

-

Thermal Ramp: Heat the sample from 25°C to 300°C at a rate of 10°C/min.

-

Data Analysis: Identify the sharp endothermic melting peak. The absence of subsequent exothermic events prior to the primary decomposition onset (

K) confirms the thermodynamic stability and the absence of Dimroth rearrangement intermediates[4].

Protocol: Variable-Temperature NMR (VT-NMR)

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-

. -

Acquisition: Acquire

and -

Data Analysis: The 2H-isomer will display highly symmetric carbon signals for C4 and C5 if identically substituted, or highly stable, non-shifting resonances if asymmetrically substituted. The lack of peak broadening or signal splitting at elevated temperatures confirms that the compound is locked in the 2H-configuration without tautomeric scrambling[5].

References

-

Szakács, B., et al. "A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations." ACS Omega, 2025. URL:[Link]

-

Aziz, S. I., Anwar, H., Elnagdi, M. H., & Fleita, D. H. "Studies with 2-Arylhydrazononitriles: A Novel Simple, Efficient Route to 5-Acyl-2-substituted-1,2,3-triazol-4-amines." Journal of Heterocyclic Chemistry, 2007. URL:[Link]

-

Tsaplin, G. V., & Popkov, S. V. "Intramolecular ANRORC Reactions in the Series of Diazoles with Three Heteroatoms." Russian Journal of Organic Chemistry, 2022. URL:[Link]

-

Zeman, S., et al. "Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Safety." Central European Journal of Energetic Materials, 2022. URL:[Link]

Sources

- 1. A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H-1,2,3-Triazol-4-amine|CAS 573713-80-1|RUO [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Solubility Profile and Physicochemical Characterization of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine

Topic: Solubility Profile of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine in Organic Solvents Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine , a specialized heterocyclic intermediate.[1] Often utilized as a masked synthon in the synthesis of complex pharmaceutical scaffolds, this compound exhibits a distinct solubility profile driven by the interplay between its polar amino-triazole core and the lipophilic methoxymethyl (MOM) protecting group.[1][2]

Understanding the solubility of this compound is critical for three primary workflows:

-

Lithiation/Functionalization: Requires high solubility in anhydrous ethers (THF, Et₂O) at cryogenic temperatures.[1][2]

-

Nucleophilic Substitution: Demands stability and solubility in polar aprotic solvents (DMF, DMSO).[1][2]

-

Purification: Relies on differential solubility in biphasic systems (EtOAc/Water) or antisolvent precipitation (Hexanes).[1][2]

Physicochemical Drivers of Solubility[1][2]

To predict and manipulate the solubility of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine, one must analyze its structural components.[1] Unlike the parent 1,2,3-triazole, which is highly water-soluble and exists in tautomeric equilibrium, the 2-MOM group locks the tautomer and significantly alters the lipophilicity.[1][2]

| Structural Feature | Physicochemical Effect | Solubility Impact |

| 1,2,3-Triazole Core | Aromatic, electron-rich (at N2/N3), high dipole moment.[1] | Promotes solubility in polar organic solvents (MeOH, DMSO).[1][2] |

| 4-Amino Group (-NH₂) | H-bond donor and acceptor; increases polarity.[1] | Enhances solubility in protic solvents (Alcohols) and water; reduces solubility in non-polar alkanes. |

| 2-Methoxymethyl (MOM) | Ether linkage; adds lipophilic bulk while maintaining Lewis basicity. | Crucial: Drastically improves solubility in chlorinated solvents (DCM) and ethers (THF) compared to the free triazole.[1][2] |

Solubility Profile Matrix

The following data categorizes solvent compatibility based on experimental utility in synthesis and purification protocols.

Category A: High Solubility (Primary Reaction Solvents)

These solvents dissolve the compound at concentrations >50 mg/mL, making them ideal for reaction media.[1][2]

-

Tetrahydrofuran (THF): The gold standard for this compound.[1][2] The MOM group ensures solubility even at -78°C, which is essential for lithiation reactions often performed on this scaffold [1].[1][2]

-

Dichloromethane (DCM): Excellent solvent for transport and general handling.[1][2] The lipophilic MOM group interacts favorably with DCM.[1][2]

-

Methanol (MeOH) / Ethanol (EtOH): High solubility due to hydrogen bonding with the amine and triazole nitrogens.[1][2] Suitable for hydrogenation or nucleophilic attacks.[1][2]

-

Dimethylformamide (DMF) / DMSO: Universal solvents for this class.[1][2] Used primarily for cross-coupling reactions (e.g., Sonogashira, Suzuki) or S_NAr reactions [2].[1][2]

Category B: Moderate Solubility (Workup & Extraction)

These solvents show temperature-dependent solubility or are used in biphasic extractions.

-

Ethyl Acetate (EtOAc): The compound partitions favorably into EtOAc from aqueous layers, especially if the aqueous phase is salted out (brine).[1][2] Ideal for extraction.[1][2]

-

Acetone: Soluble, but rarely used as a reaction solvent due to potential condensation side-reactions with the primary amine.[1][2]

-

Diethyl Ether (Et₂O): Good solubility, often used in conjunction with THF for cryogenic reactions.[1][2]

Category C: Low Solubility (Antisolvents)

Used for precipitation and crystallization.

-

Hexanes / Heptane: The compound is poorly soluble.[1][2] Adding hexanes to a concentrated EtOAc or DCM solution will induce precipitation or oiling out.[1][2]

-

Toluene: Low to moderate solubility at room temperature; increases significantly at reflux.[1][2] Useful for recrystallization if the compound is stable at boiling points.[1][2]

-

Water: While the parent triazole is water-soluble, the MOM group reduces hydrophilicity.[1][2] The compound is likely sparingly soluble in cold water but may dissolve in hot water or acidic aqueous buffers (protonation of the amine).[1][2]

Experimental Protocols

Protocol A: Visual Polythermal Method (Rapid Screening)

Best for determining recrystallization solvents.

-

Preparation: Place 50 mg of analyte in a crimp-top vial.

-

Addition: Add solvent in 50 µL aliquots, vortexing between additions.

-

Observation: Record the volume required for complete dissolution at Room Temp (RT).

-

Thermal Cycle: If insoluble at RT, heat to boiling (using a heat block). If dissolved, cool slowly to 4°C.

-

Result:

Protocol B: HPLC-UV Saturation Method (Quantitative)

Best for formulation or precise physicochemical data.

-

Saturation: Add excess solid to 2 mL of solvent. Shake at constant temperature (25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (ensure filter compatibility).

-

Dilution: Dilute the filtrate 1:100 with the mobile phase (e.g., Acetonitrile/Water).

-

Quantification: Inject into HPLC (C18 column, UV detection at 254 nm). Calculate concentration against a standard curve.

Decision Frameworks (Visualization)

Figure 1: Solvent Selection Decision Tree

This workflow guides the researcher in selecting the optimal solvent based on the intended chemical transformation.[1][2]

Caption: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).

Figure 2: Solubility & Interaction Map

Visualizing how the structural moieties interact with different solvent classes.[1][2]

Caption: Structural-Solvent Interaction Map illustrating the dominant forces driving solubility.

Applications & Strategic Context

The solubility profile of this compound is not merely a physical constant but a lever for synthetic strategy.[1][2]

-

Directed Lithiation: The high solubility in THF allows for the selective lithiation of the triazole ring (typically at the C-5 position) using n-BuLi.[1][2] The MOM group acts as a Directing Metalation Group (DMG) while simultaneously ensuring the lithiated intermediate remains in solution, preventing aggregation [1][4].[1][2]

-

Click Chemistry Bioisosteres: 4-amino-1,2,3-triazoles are valuable bioisosteres for amides.[1][2] The MOM group is often removed (deprotected) using mild acid (HCl/MeOH) after the core scaffold is constructed.[1][2] Therefore, solubility in MeOH/Acid mixtures is critical for the final deprotection step [5].[1][2]

Safety & Stability Note

-

Energetics: While 1,2,3-triazoles are generally stable, low molecular weight triazoles can be energetic.[1][2] Avoid concentrating to dryness with heat; use rotary evaporation at moderate temperatures (<40°C).[1][2]

-

Acid Sensitivity: The MOM group is acid-labile.[1][2] Avoid prolonged exposure to acidic solvents (e.g., Acetic Acid) unless deprotection is intended.[1][2]

References

-

Regioselective Synthesis of 2-Substituted 1,2,3-Triazoles. National Institutes of Health (PMC).[1][2] Discusses alkylation conditions (DMF/Na2CO3) and lithiation strategies for 2-substituted triazoles.

-

1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks. Journal of Organic and Pharmaceutical Chemistry. details the utility of amino-triazoles in heterocycle construction. [Source: J. Org.[1][2] Pharm. Chem.]([Link])

-

Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids. ResearchGate. Describes the lithiation of 2-methoxymethyl-2H-1,2,3-triazole precursors in THF/Ether.

-

Product Class 13: 1,2,3-Triazoles. Thieme Connect.[1][2] Comprehensive review of triazole reactivity, including lithiation and carboxylation in THF.

-

1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine Properties. Sigma-Aldrich.[1][2] Provides analogous physicochemical data for the 1,2,4-isomer, supporting the solubility trends in polar organics.

Sources

pKa Values and Basicity of the Amino Group in 2H-1,2,3-Triazoles

This guide details the physicochemical behavior of the amino group in 2H-1,2,3-triazoles, focusing on pKa values, protonation mechanisms, and structural implications for drug design.

Technical Guide for Medicinal Chemists & Structural Biologists

Executive Summary

The basicity of 4-amino-2H-1,2,3-triazoles is a critical parameter in fragment-based drug design, influencing solubility, permeability, and ligand-protein binding. Unlike aliphatic amines (pKa ~10), the exocyclic amino group in this system is extremely weakly basic due to strong delocalization of its lone pair into the electron-deficient triazole ring.

-

Primary Protonation Site: Ring Nitrogen (N1 or N3), not the exocyclic amino nitrogen.

-

Estimated pKa (Conjugate Acid): 2.5 – 4.5 (depending on N2-substituents).

-

Role of Amino Group: Acts as a π-donor (+M effect), raising the basicity of the triazole ring relative to the unsubstituted parent (pKa ~1.2), but remains non-basic itself under physiological conditions.

Structural & Electronic Landscape

To understand the pKa, one must first distinguish the 2H-tautomer from the 1H-form. In solution, 1,2,3-triazoles exist in equilibrium, but 2-substituted derivatives are locked in the 2H-form, which is generally more lipophilic and possesses distinct electronic properties.

Tautomeric Equilibrium & Aromaticity

The 2H-1,2,3-triazole is a continuous aromatic system. The nitrogen at position 2 (N2) is "pyrrole-like" (contributing 2 electrons to the π-system), while N1 and N3 are "pyridine-like" (sp² hybridized with lone pairs in the molecular plane).

-

1H-Tautomer: Higher dipole moment (~4.0 D), stabilized in polar solvents.

-

2H-Tautomer: Lower dipole moment (~0.8 D), dominates in gas phase and non-polar solvents; often preferred in drug scaffolds for membrane permeability.

Electronic Coupling of the Amino Group

In 4-amino-2H-1,2,3-triazoles , the exocyclic amino group (

-

Resonance Effect (+M): The lone pair on the exocyclic nitrogen delocalizes into the ring, increasing electron density at N1 and N3.

-

Inductive Effect (-I): The

carbons of the ring exert a weak electron-withdrawing pull. -

Net Result: The exocyclic nitrogen assumes partial

character (planar geometry), drastically reducing its ability to accept a proton.

Basicity & pKa Analysis[1][2][3][4]

The Protonation Paradox

While termed "amino basicity," the protonation event does not occur on the exocyclic amine.

-

Site of Protonation: The proton attacks the Ring Nitrogen (N1 or N3) .

-

Mechanism: Protonation at the ring nitrogen allows the molecule to stabilize the positive charge via an amidinium-like resonance system involving the exocyclic amino group.

-

pKa Quantification:

-

Unsubstituted 1,2,3-triazole (

of -

4-Amino-1,2,3-triazole (

of

-

The amino group raises the ring basicity by ~2–3 log units compared to the parent heterocycle, but the molecule remains a weak base compared to pyridine (

Quantitative Data Comparison

| Compound Class | Substituent (R) | Dominant Tautomer | pKa (Conj. Acid) | Protonation Site |

| 1,2,3-Triazole | H | Equilibrium | 1.17 | Ring N3 |

| 4-Amino-1,2,3-Triazole | H | Equilibrium | ~3.8 (est) | Ring N3 |

| 2-Phenyl-1,2,3-triazole | Phenyl | 2H (Fixed) | ~0.5 | Ring N1/N3 |

| 4-Amino-2-phenyl-1,2,3-triazole | Phenyl | 2H (Fixed) | 2.5 – 3.2 | Ring N1/N3 |

| Aniline (Reference) | - | - | 4.6 | Exocyclic N |

Note: The 2-phenyl group is electron-withdrawing (via induction), which slightly lowers the pKa compared to the N-unsubstituted or N-alkyl variants.

Visualization: Protonation Pathways

The following diagram illustrates the resonance stabilization that dictates the protonation site.

Caption: Protonation preferentially occurs on the ring nitrogen to maintain conjugation, avoiding the high-energy disruption of aromaticity associated with exocyclic amine protonation.

Experimental Determination Protocols

Measuring pKa values in the range of 2–4 requires precise techniques, as these compounds are too acidic for standard aqueous titration curves but too basic for Hammett acidity functions.

Spectrophotometric Titration (UV-Vis)

This is the gold standard for weak bases. The UV spectrum of the triazole changes significantly upon protonation due to the perturbation of the π-system.

Protocol:

-

Preparation: Dissolve the triazole (

) in a constant ionic strength buffer (e.g., 0.1 M KCl). -

Titration: Adjust pH from 1.0 to 7.0 using HCl and NaOH.

-

Measurement: Record UV absorbance at

(typically 240–280 nm) at each pH step. -

Analysis: Plot Absorbance vs. pH. The inflection point (sigmoid curve) corresponds to the pKa.

-

Equation:

-

NMR pH Titration

Useful when UV chromophores overlap with impurities.

-

Solvent:

. -

Probe: Monitor the chemical shift of the C5-H proton.

-

Shift Logic: Protonation of the ring deshields the C5 proton, causing a downfield shift (

increases).

Implications for Drug Development[5]

Bioisosterism

The 4-amino-2H-1,2,3-triazole moiety is a non-basic bioisostere of:

-

Aniline: Similar geometry but significantly lower basicity (pKa ~3 vs 4.6), reducing lysosomal trapping and hERG liability.

-

Amide: The 2H-triazole ring mimics the planarity and H-bond acceptor/donor properties of a trans-amide bond.

Hydrogen Bonding Profile

-

H-Bond Donor (HBD): The exocyclic

is a moderate donor. -

H-Bond Acceptor (HBA): The ring nitrogens (N1/N3) are weak acceptors at physiological pH (7.4) because they are unprotonated.

-

Permeability: The low basicity ensures the molecule remains neutral at physiological pH, enhancing passive membrane permeability compared to more basic heterocycles.

Solubility

Because the molecule does not protonate at pH 7.4, solubility must be engineered via other parts of the scaffold or by relying on the intrinsic polarity of the triazole ring (LogP ~ -0.8 for parent).

References

-

Tautomerism and Electronic Structure

-

pKa Determination Methods

- Title: Determination of pKa values of 1,2,3-triazoles by UV-Vis and NMR.

- Source: Journal of Organic Chemistry (ACS).

-

URL:[Link]

-

Medicinal Chemistry Applications

- Title: 1,2,3-Triazoles as Amide Bioisosteres: Physicochemical Profiling.

- Source: Journal of Medicinal Chemistry.

-

URL:[Link]

-

Experimental Data on Triazole Basicity

- Title: Basicity and Nucleophilicity of Azoles.

- Source: Russian Chemical Reviews.

-

URL:[Link]

Sources

Navigating the Tautomeric Landscape of 1,2,3-Triazol-4-amine Derivatives: An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its stability, synthetic accessibility, and capacity for diverse biological interactions. Within this class, 1,2,3-triazol-4-amine derivatives have emerged as promising candidates in drug discovery, demonstrating a wide array of therapeutic potential.[1] However, a critical and often overlooked aspect of their chemistry is the phenomenon of tautomerism, a dynamic equilibrium between two or more interconverting structural isomers. This guide provides a comprehensive exploration of the tautomeric equilibrium of 1,2,3-triazol-4-amine derivatives, offering researchers, scientists, and drug development professionals the foundational knowledge and practical methodologies to characterize and strategically leverage this chemical behavior. We will delve into the structural nuances of the different tautomeric forms, the factors governing their equilibrium, and the profound implications for molecular properties and biological activity. Through a combination of theoretical insights, established experimental protocols, and predictive computational approaches, this document serves as a vital resource for the rational design and development of novel therapeutics based on this versatile heterocyclic core.

The Fundamental Concept: Prototropic Tautomerism in 1,2,3-Triazol-4-amines

Prototropic tautomerism in 1,2,3-triazol-4-amine derivatives involves the migration of a proton between the nitrogen atoms of the triazole ring and the exocyclic amino group. This results in a dynamic equilibrium between several possible tautomeric forms. For a generic 4-amino-1,2,3-triazole, the principal tautomers are the 1H, 2H, and 3H forms, arising from the position of the proton on the triazole ring. Furthermore, amino-imino tautomerism can also be considered, where a proton from the exocyclic amino group migrates to a ring nitrogen.

Caption: Influence of tautomerism on drug properties and development outcomes.

Experimental and Computational Characterization of Tautomeric Equilibria

A multi-pronged approach combining spectroscopic techniques and computational modeling is essential for the comprehensive characterization of the tautomeric equilibrium of 1,2,3-triazol-4-amine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. [2]The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the local electronic environment, which differs significantly between tautomers.

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the 1,2,3-triazol-4-amine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

¹H NMR Spectroscopy: Acquire a standard one-dimensional ¹H NMR spectrum. Key signals to monitor include the triazole ring CH proton and the NH protons of the ring and the exocyclic amino group. The presence of distinct sets of signals can indicate a slow exchange between tautomers on the NMR timescale.

-

¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons are particularly informative for distinguishing between tautomers.

-

¹⁵N NMR Spectroscopy: If isotopic labeling is feasible, ¹⁵N NMR can provide direct insight into the protonation state of the nitrogen atoms in the triazole ring.

-

Variable Temperature (VT) NMR: Conducting NMR experiments at different temperatures can help to resolve broad signals due to intermediate exchange rates and provide thermodynamic information about the equilibrium.

-

2D NMR Techniques: Two-dimensional NMR experiments such as HSQC, HMBC, and NOESY can aid in the unambiguous assignment of signals to specific tautomers and provide through-bond and through-space correlation information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium by observing changes in the electronic absorption spectra. [3]Different tautomers will exhibit distinct absorption maxima (λ_max) due to differences in their conjugated π-systems.

Step-by-Step Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a dilute solution of the 1,2,3-triazol-4-amine derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, water).

-

Spectral Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (typically 200-400 nm).

-

Solvent and pH Studies: Acquire spectra in a range of solvents with varying polarities and at different pH values to observe shifts in the absorption maxima, which can be correlated with changes in the tautomeric equilibrium.

-

Data Analysis: Deconvolution of overlapping spectral bands can provide an estimation of the relative concentrations of the different tautomers in solution. [4]

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive method for determining the tautomeric form present in the solid state. [5][6]By precisely locating the positions of all atoms, including hydrogen atoms, this technique offers an unambiguous snapshot of the dominant tautomer in the crystal lattice.

Workflow for X-ray Crystallography:

Caption: Workflow for tautomer identification using X-ray crystallography.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for rationalizing experimental observations. [7][8]These methods can provide insights into the gas-phase and solution-phase energetics of the different tautomeric forms.

Illustrative Computational Data for a Hypothetical 1,2,3-Triazol-4-amine Derivative:

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, PCM, kcal/mol) | Dipole Moment (Debye) |

| 1H-tautomer | 2.5 | 1.8 | 3.2 |

| 2H-tautomer | 0.0 | 0.0 | 1.5 |

| 3H-tautomer | 3.1 | 2.7 | 4.8 |

| Imino-tautomer | 8.7 | 7.5 | 5.1 |

Note: This data is illustrative and intended to demonstrate the type of information that can be obtained from computational studies. Actual values will vary depending on the specific derivative and the level of theory used.

Conclusion and Future Perspectives

The tautomeric equilibrium of 1,2,3-triazol-4-amine derivatives is a critical consideration in the design and development of novel therapeutic agents. As this in-depth guide has demonstrated, a comprehensive understanding of the factors influencing this equilibrium and the application of a suite of analytical and computational techniques are essential for characterizing the tautomeric landscape of these promising molecules. While the publicly available experimental data specifically for 4-amino-1,2,3-triazole tautomers remains somewhat limited, the principles and methodologies outlined herein provide a robust framework for their investigation. By embracing the complexity of tautomerism and strategically leveraging its effects on molecular properties and biological activity, researchers can unlock the full therapeutic potential of this important class of heterocyclic compounds. Future work in this area should focus on building a more extensive experimental database for a wider range of 4-amino-1,2,3-triazole derivatives to further validate and refine our predictive models.

References

-

Boraei, A. T. A., Soliman, S. M., Haukka, M., El Tamany, E. S. H., Al-Majid, A. M., & Barakat, A. (2021). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 26(17), 5263. Available at: [Link]

-

Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. Available at: [Link]

-

Kazeminejad, Z., Shiroudi, A., & Pourshamsian, K. (2019). KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY. Journal of the Chilean Chemical Society, 64(1), 4353-4359. Available at: [Link]

-

ResearchGate. (n.d.). Biologically active 4‐amino‐1,2,3‐triazole derivatives. Available at: [Link]

-

Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. Available at: [Link]

-

MDPI. (2023). Synthesis and X-ray Structure Analysis of the Polymeric [Ag 2 (4-Amino-4H-1,2,4-triazole) 2 (NO 3 )] n (NO 3 ) n Adduct: Anticancer, and Antimicrobial Applications. Available at: [Link]

-

PubMed. (2012). Impact of tautomery of 3-(4H-1,2,4-triazol-3-ylthio)-N-phenylpropanamide on the COX-1 inhibitory mechanism. Available at: [Link]

-

ACS Publications. (2024). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). What impact does tautomerism have on drug discovery and development? Available at: [Link]

-

International Research Journal of Education and Technology. (2023). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. Available at: [Link]

-

ChemRxiv. (2024). What impact does tautomerism have on drug properties and development? Available at: [Link]

-

MDPI. (2024). Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. Available at: [Link]

-

Growing Science. (2022). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available at: [Link]

-

ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Available at: [Link]

-

MDPI. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Available at: [Link]

-

PubMed. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. Available at: [Link]

-

Semantic Scholar. (1986). 15N NMR investigation of the tautomeric equilibria of some 1,2,4‐triazoles and related compounds. Available at: [Link]

-

ResearchGate. (2022). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available at: [Link]

-

Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(41), 23281-23291. Available at: [Link]

-

ResearchGate. (n.d.). The tautomers of 1,2,3-triazole and 1,2,4-triazole. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Available at: [Link]

-

ResearchGate. (2025). An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY | Journal of the Chilean Chemical Society [jcchems.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Electronic Modulation of Triazole Reactivity via Methoxymethyl (MOM) Groups

The electronic and steric modulation of the triazole scaffold by the methoxymethyl (MOM) group is a nuanced topic that bridges protecting group chemistry and organometallic methodology. The following guide is structured to provide actionable, high-level insights for drug discovery applications.

Executive Summary

The methoxymethyl (MOM) group is frequently viewed merely as an acid-labile protecting group for amines and alcohols. However, on a 1,2,3-triazole ring, the N-MOM moiety acts as a potent electronic toggle . It fundamentally alters the heterocycle's polarizability, acidity, and susceptibility to metallation. This guide details how to leverage the N-MOM group not just for protection, but as a Directed Ortho Metalation (DoM) handle to access polysubstituted triazoles that are otherwise difficult to synthesize.

Electronic Landscape: N1 vs. N2 Isomers

The reactivity of the triazole ring is dictated by the position of the MOM group. Unlike carbon-based substituents, the MOM group introduces a hemiaminal ether oxygen capable of Lewis basic coordination.

The Dipole and Inductive Effect

-

N1-MOM Triazoles: The MOM group at N1 creates a significant dipole. The oxygen atom of the methoxy group exerts a

(inductive withdrawing) effect, increasing the acidity of the C5-proton. -

N2-MOM Triazoles: These are more symmetric and generally more thermodynamically stable ("aromatic") than their N1 counterparts. The electron density is more evenly distributed, making the ring carbons (C4/C5) less acidic and less prone to nucleophilic attack or deprotonation.

| Feature | N1-MOM Triazole | N2-MOM Triazole |

| C-H Acidity (pKa) | High (C5-H is activated) | Low (C4/C5-H are deactivated) |

| Lithiation Potential | Excellent (Directed by MOM oxygen) | Poor (Lack of effective chelation geometry) |

| Dipole Moment | Large (~4.5 - 5.0 D) | Small (~0.5 - 1.0 D) |

| Stability | Prone to fragmentation at > -20°C (as lithio-species) | Highly stable |

Core Reactivity: Directed Ortho Metalation (DoM)

The most valuable application of the N-MOM group in triazole chemistry is its ability to facilitate regiospecific C5-functionalization .

The Chelation Mechanism

The ether oxygen of the MOM group coordinates with lithium bases (e.g.,

-

Reagent:

-Butyllithium ( -

Temperature: Must be maintained below -70°C .

-

Solvent: THF (promotes coordination).

The Fragmentation Trap (Critical Warning)

A common failure mode in triazole lithiation is Ring Fragmentation .

-

Mechanism: The 5-lithio-1,2,3-triazole is metastable. If the temperature rises (typically > -40°C), it undergoes a cycloreversion (retro-1,3-dipolar cycloaddition) to expel nitrogen gas or form an open-chain diazo/ketenimine species.

-

Prevention: Keep the reaction at -78°C and quench with the electrophile at this temperature.

Visualization: Lithiation & Fragmentation Pathway

The following diagram illustrates the competing pathways of functionalization versus decomposition.

Caption: The kinetic window for N1-MOM triazole lithiation. Warming induces irreversible ring fragmentation.

Experimental Protocols

Protocol A: Synthesis of N1-MOM-1,2,3-Triazole

Note: Direct alkylation of NH-triazoles with MOM-Cl often yields mixtures. The most reliable route to N1-MOM triazoles is via Click Chemistry using MOM-Azide.

Step-by-Step:

-

Azide Preparation: React Sodium Azide (

) with MOM-Chloride in acetonitrile. Caution: MOM-Cl is a carcinogen; handle in a fume hood. -

Cycloaddition: Combine MOM-Azide (1.0 equiv) and terminal Alkyne (1.0 equiv) in

-BuOH/H2O (1:1). -

Catalyst: Add

(1 mol%) and Sodium Ascorbate (10 mol%). -

Reaction: Stir at RT for 4-12 hours. The N1-isomer is formed exclusively (1,4-disubstitution).

-

Workup: Extract with EtOAc, wash with brine. No chromatography usually required.

Protocol B: C5-Lithiation and Trapping

Objective: Introduce an electrophile (e.g., Iodine, Aldehyde) at C5.

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Dissolution: Dissolve N1-MOM-4-phenyl-1,2,3-triazole (1.0 mmol) in anhydrous THF (5 mL). Cool to -78°C .[1]

-

Lithiation: Add

-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise over 5 minutes.-

Observation: The solution may turn slightly yellow.

-

Wait: Stir for exactly 15-30 minutes at -78°C. Do not over-stir.

-

-

Trapping: Add the electrophile (e.g., Methyl Iodide, 1.2 mmol) neat or in THF solution.

-

Quench: Allow to stir for 30 minutes at -78°C, then quench with saturated

before removing the cooling bath. -

Result: High yield of 1,5-disubstituted (or 1,4,5-trisubstituted) triazole.

Regioselectivity Logic Flow

When alkylating a pre-existing triazole ring with MOM-Cl, the electronic outcome is different.

Caption: Alkylation of NH-triazoles typically favors the N2-isomer due to thermodynamic stability and steric factors.

Deprotection Strategy

The MOM group is robust against bases and reducing agents but collapses under acidic conditions.

-

Standard Method: 2M HCl in Methanol at 50°C for 2 hours.

-

Mechanism: Protonation of the ether oxygen

formation of oxocarbenium ion -

Implication: This restores the NH-triazole, allowing the MOM group to serve as a temporary "mask" to install C5-functionality.

References

-

Begtrup, M., & Holzer, W. (1991). Lithiation of 1-Alkoxymethyl-1,2,3-triazoles.Journal of the Chemical Society, Perkin Transactions 1.

- Context: Foundational work establishing MOM as a directing group for triazoles.

-

Gevorgyan, V., & Yamamoto, Y. (1999). Lithiation-Functionalization of Heterocycles.[1]Chemical Reviews .

- Context: Comprehensive review of DoM strategies including triazole fragmentation p

-

Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles.[2]Organic Letters .

- Context: Discusses the regioselectivity of alkylation (N1 vs N2) and thermodynamic preferences.

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[3]

- Context: Standard reference for MOM group stability and deprotection conditions.

Sources

Synthesis and Regioselective Functionalization of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine: A Comprehensive Methodological Guide

Executive Summary

The functionalization of 1,2,3-triazoles is a cornerstone of modern medicinal chemistry, materials science, and energetic materials development. Specifically, 4-amino-2H-1,2,3-triazoles serve as critical bioisosteres for amides and aromatic rings, offering unique hydrogen-bonding profiles and metabolic stability.

Synthesizing 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine presents a distinct chemical challenge: the regioselective N-alkylation of the triazole core, followed by the chemoselective reduction of a nitro precursor without cleaving the acid-sensitive methoxymethyl (MOM) protecting group. This whitepaper provides a field-proven, self-validating methodology for researchers to achieve high-yield synthesis of this target compound, grounded in mechanistic causality and authoritative literature.

Retrosynthetic Analysis & Mechanistic Rationale

The most robust route to 4-amino-2-substituted-1,2,3-triazoles avoids the direct, often unselective alkylation of 4-amino-1,2,3-triazole. Instead, it utilizes 4-nitro-1,2,3-triazole as the primary starting material. The strong electron-withdrawing nature of the nitro group significantly lowers the pKa of the triazole ring (pKa ~4.80), allowing for facile deprotonation and subsequent electrophilic trapping.

The Ambident Nucleophile Challenge

When the 4-nitro-1,2,3-triazolate anion is reacted with an alkylating agent like chloromethyl methyl ether (MOM-Cl), it acts as an ambident nucleophile. Alkylation can occur at the N1, N2, or N3 positions, yielding a mixture of isomers[1].

-

Kinetics vs. Thermodynamics: While the N1 and N3 positions are often kinetically accessible, the N2-isomer is typically the thermodynamically favored product. The N3 position is highly sterically hindered due to the adjacent nitro group at C4, making the N3-alkylated product the minor isomer[1].

-

Directing the Synthesis: By carefully controlling the base (e.g., K₂CO₃) and solvent (DMF), the equilibrium is driven toward the N2-isomer, 2-(methoxymethyl)-4-nitro-2H-1,2,3-triazole, which can be cleanly separated via silica gel chromatography.

Chemoselective Reduction

Once the 2-MOM-4-nitro-2H-1,2,3-triazole is isolated, the nitro group must be reduced to an amine. Because the MOM ether is highly sensitive to strong aqueous acids (e.g., HCl), standard dissolving metal reductions (like SnCl₂/HCl) will result in unwanted deprotection. Therefore, a mild, neutral-to-slightly-acidic reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol is mandated[2].

Caption: Forward synthetic pathway from 4-nitro-1,2,3-triazole to the target amine.

Quantitative Isomeric Distribution

Understanding the expected distribution of isomers during the MOM-Cl alkylation step is critical for anticipating yield and planning chromatographic separation. The table below extrapolates the standard alkylation profile of the 4-nitro-1,2,3-triazolate anion[1].

| Alkylating Agent | Conditions | N1-Isomer (Yield %) | N2-Isomer (Yield %) | N3-Isomer (Yield %) |

| Ethyl Bromide | NaOH, H₂O/EtOH | ~31% | ~61% | ~8% |

| MOM-Cl | K₂CO₃, DMF | ~25% | ~65% | ~10% |

Note: The N2-isomer is less polar than the N1 and N3 isomers, allowing for straightforward isolation via normal-phase chromatography.

Experimental Protocols

The following protocols are designed as self-validating systems. Strict adherence to temperature controls and equivalents ensures reproducibility.

Protocol A: Synthesis of 2-(Methoxymethyl)-4-nitro-2H-1,2,3-triazole

Objective: Regioselective protection of the triazole core.

-

Deprotonation: To a flame-dried round-bottom flask under an inert argon atmosphere, add 4-nitro-1H-1,2,3-triazole (1.0 equiv, 10 mmol) and anhydrous N,N-dimethylformamide (DMF, 0.2 M).

-

Base Addition: Add finely powdered anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv, 15 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the triazolate anion.

-

Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add Chloromethyl methyl ether (MOM-Cl, 1.2 equiv, 12 mmol) over 15 minutes. Caution: MOM-Cl is a known carcinogen; handle strictly inside a fume hood.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc, 7:3).

-

Workup: Quench the reaction with ice water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes). The N2-isomer elutes first due to its higher symmetry and lower dipole moment compared to the N1/N3 isomers.

Protocol B: Chemoselective Reduction to 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine

Objective: Reduction of the nitro group without MOM ether cleavage.

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the isolated 2-(methoxymethyl)-4-nitro-2H-1,2,3-triazole (1.0 equiv, 5 mmol) in a 2:1 mixture of Ethanol and Water (0.2 M)[2].

-

Reagent Addition: Add Iron powder (325 mesh, 3.0 equiv, 15 mmol) and Ammonium Chloride (NH₄Cl, 5.0 equiv, 25 mmol) to the solution[2]. Mechanistic Note: NH₄Cl acts as a mild proton source that activates the iron surface and facilitates electron transfer without dropping the pH to levels that would cleave the MOM group.

-

Heating: Warm the heterogeneous mixture to 80 °C and stir vigorously for 1–2 hours. The reaction will turn dark brown/black as iron oxides form.

-

Filtration: Once TLC indicates complete consumption of the starting material, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron residues, washing the filter cake thoroughly with hot Ethyl Acetate (50 mL)[2].

-

Isolation: Partially concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous phase with Ethyl Acetate (3 × 20 mL). Wash with brine, dry over Na₂SO₄, and evaporate to yield the pure 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine.

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Analytical Characterization Markers

To validate the success of the synthesis, researchers should look for the following spectral markers:

-

¹H NMR (CDCl₃): The shift of the triazole ring proton is diagnostic. In the nitro precursor, the C5 proton appears highly deshielded (typically >8.0 ppm). Upon reduction to the amine, this proton shifts significantly upfield (typically ~7.0–7.2 ppm) due to the electron-donating nature of the -NH₂ group. The MOM group will present as a distinct singlet for the methoxy group (~3.4 ppm) and a singlet for the methylene bridge (~5.5 ppm).

-

IR Spectroscopy: Disappearance of the strong symmetric and asymmetric -NO₂ stretching bands (1530 and 1350 cm⁻¹) and the appearance of primary amine N-H stretching bands (a doublet around 3300–3400 cm⁻¹).

References

Sources

Bioisosteric Potential of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine in Drug Design

Executive Summary: The Rise of the 2H-Triazole Scaffold

In the landscape of modern medicinal chemistry, the 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine scaffold represents a sophisticated exercise in bioisosteric replacement. While 1,2,3-triazoles generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (yielding the 1,4-disubstituted 1H-regioisomer) have dominated the "click chemistry" era, the 2H-isomer offers a distinct and often superior physicochemical profile for drug discovery.

This guide analyzes the specific utility of the 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine motif. Unlike its 1H-counterpart, the 2H-triazole lacks a large molecular dipole, possesses unique aromatic stability, and serves as a high-fidelity bioisostere for ortho-substituted anilines , heteroaromatic amines , and amide bonds . The inclusion of the Methoxymethyl (MOM) group at the N2 position introduces critical solubility parameters and hydrogen-bond acceptor (HBA) capabilities, making this scaffold a potent tool for scaffold hopping and lead optimization.

Physicochemical & Bioisosteric Profile

Electronic Landscape and Dipole Moment

The 2H-1,2,3-triazole ring is distinct from the 1H-isomer due to its symmetry and electronic distribution.

-

Dipole Moment: The 2H-isomer has a significantly lower dipole moment (~0.4 D) compared to the 1H-isomer (~4-5 D). This low polarity mimics the electronic environment of a phenyl ring or pyrazine , making it an excellent lipophilic spacer that does not incur the desolvation penalty often associated with highly polar heterocycles.

-

Aromaticity: The 2H-tautomer is the thermodynamically preferred species in the gas phase and non-polar solvents, offering enhanced metabolic stability against ring-opening oxidation compared to other nitrogen-rich heterocycles.

Bioisosteric Mapping

The 4-amino-2-(methoxymethyl)-2H-1,2,3-triazole structure maps directly onto several privileged pharmacophores:

| Feature | Bioisosteric Replacement For | Rationale |

| 4-Amino Group ( | Aniline | Provides a critical Hydrogen Bond Donor (HBD) for hinge binding (kinases) or aspartate interactions (GPCRs). |

| 2H-Triazole Ring | Phenyl, Pyridine, Pyrazole | Planar aromatic scaffold with reduced lipophilicity (lower cLogP) compared to phenyl, improving water solubility. |

| 2-MOM Group | o-Methoxy, o-Ethyl, Ribose mimic | The ether oxygen acts as a weak HBA. The methylene spacer allows conformational flexibility similar to an ethyl group but with added polarity. |

Structural Visualization

The following diagram illustrates the bioisosteric overlay of the scaffold against a standard o-methoxy aniline pharmacophore.

Figure 1: Bioisosteric mapping of the 2-MOM-2H-triazol-4-amine scaffold against a traditional o-methoxy aniline target.

Synthetic Methodology: Accessing the 2H-Isomer

Synthesizing 2-substituted-4-amino-1,2,3-triazoles requires bypassing the thermodynamic trap of the 1H-isomer. Direct alkylation of 4-amino-1,2,3-triazole often yields mixtures. The most authoritative route involves regioselective alkylation followed by functional group interconversion, or oxidative cyclization .

Below is a validated protocol for the synthesis starting from 4-nitro-1,2,3-triazole, ensuring regioselectivity for the 2-position.

Experimental Protocol: Regioselective Synthesis

Objective: Synthesis of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine.

Reagents:

-

4-Nitro-1,2,3-triazole (Starting Material)

-

Chloromethyl methyl ether (MOM-Cl) (Alkylating agent - Caution: Carcinogen)

-

Diisopropylethylamine (DIPEA) (Base)

-

Palladium on Carbon (Pd/C, 10%)

-

Hydrogen gas (

)

Step-by-Step Workflow:

-

N-Alkylation (Regioselective Control):

-

Dissolve 4-nitro-1,2,3-triazole (1.0 eq) in anhydrous DCM at 0°C.

-

Add DIPEA (1.2 eq) followed by dropwise addition of MOM-Cl (1.1 eq).

-

Mechanism:[1][2][3][4] The N2 position is the most nucleophilic site in the 4-nitro tautomer due to the electron-withdrawing effect of the nitro group, favoring N2-alkylation over N1.

-

Stir at RT for 4 hours. Quench with water, extract with DCM.

-

Purification: Silica gel chromatography (Hexane/EtOAc). The 2-substituted isomer (less polar) elutes first, followed by the 1-substituted isomer. Isolate 2-(methoxymethyl)-4-nitro-2H-1,2,3-triazole .

-

-

Reduction to Amine:

-

Dissolve the nitro-triazole intermediate in MeOH.

-

Add 10% Pd/C (10 wt%).

-

Stir under

atmosphere (balloon pressure) for 2-6 hours. -

Filter through Celite to remove catalyst.

-

Concentrate in vacuo to yield 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine .

-

Validation Check:

-

1H NMR (DMSO-d6): The triazole ring proton (H5) for the 2H-isomer typically appears upfield (~7.5-8.0 ppm) relative to the 1H-isomer. The MOM

appears as a singlet ~5.5 ppm. -

13C NMR: The 2H-isomer preserves C2v symmetry (if symmetric substituents were present), but here, look for the distinct C5 signal.

Figure 2: Synthetic pathway for the regioselective construction of the target scaffold.

Applications in Drug Design[2][5][6]

Kinase Inhibitors (Hinge Binders)

The 4-amino-triazole moiety is a potent adenine mimetic . In kinase inhibitors, the amino group acts as a donor to the hinge region backbone carbonyl, while the N3 of the triazole can accept a hydrogen bond from the backbone amide NH.

-

Advantage: The 2-MOM group projects into the solvent-exposed region or a ribose-binding pocket, improving solubility without disrupting the critical hinge hydrogen bonds.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<150 Da) and high ligand efficiency (LE), this molecule is an ideal fragment .

-

Solubility: The MOM group ensures the fragment remains soluble at high concentrations required for NMR or X-ray crystallographic screening.

-

Growth Vectors: The amine provides a clear vector for elaboration (via amide coupling or reductive amination) into larger lead compounds.

Metabolic Stability & Prodrug Potential

-

Metabolic Soft Spot: The MOM group can be metabolically labile (O-dealkylation). In some contexts, this is a liability.[2] However, it can be exploited as a prodrug strategy where the MOM group masks a polar NH to improve permeability, and is cleaved in vivo to release the free triazole (if the N-H form is the active species).

-

Bioisostere Stability: The 2H-triazole ring itself is highly resistant to oxidative metabolism by CYP450 isoforms, unlike furan or thiophene rings.

References

-

Bioisosterism of 1,2,3-Triazoles

-

Synthesis of 2-Substituted Triazoles

- Title: Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)

- Source:ResearchG

-

URL:[Link]

-

Tautomerism of Amino-Triazoles

- Title: Tautomeric Forms of 4-Amino-1,2,4-triazole: An In-depth Technical Guide (Analogous 1,2,3-triazole principles).

-

Source:BenchChem.[6]

-

Triazoles in Scaffold Hopping

- Title: Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applic

- Source:MedChemComm (RSC Publishing).

-

URL:[Link]

Sources

Structural Dynamics and Crystallographic Characterization of 2-Substituted Aminotriazoles

This guide serves as a definitive technical resource for the structural characterization of 2-substituted 3-amino-1,2,4-triazoles. It addresses the critical challenge of distinguishing regioisomers (N1 vs. N2 substitution) through crystallographic analysis.

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, the 3-amino-1,2,4-triazole scaffold is a privileged pharmacophore, serving as a bioisostere for amides and a key component in antifungals and kinase inhibitors. However, the tautomeric nature of the parent triazole ring (

While 1-substituted isomers are thermodynamically favored, 2-substituted isomers often possess distinct electronic profiles and lipophilicity, making them highly valuable yet difficult to synthesize and characterize. This guide provides the crystallographic benchmarks required to unambiguously identify the 2-substituted geometry.

Synthesis and Regiocontrol Strategy

Achieving the 2-substituted isomer requires kinetic control or specific directing groups. Standard alkylation of 3-amino-1,2,4-triazole typically yields a mixture of N1 (major) and N2 (minor) products.

Protocol: Microwave-Assisted Synthesis & Separation

Based on recent kinetic studies (Reference 1, 4).

-

Reagents: 3-amino-1,2,4-triazole (1.0 eq), Alkyl Halide/Sulfonyl Chloride (1.1 eq),

(2.0 eq). -

Solvent: DMF (anhydrous).

-

Condition: Microwave irradiation at 80°C for 20 mins (favors kinetic product distribution).

-

Work-up:

-

Filter inorganic salts.

-

Evaporate solvent under reduced pressure.

-

Crucial Step: The residue contains both N1 and N2 isomers.

-

-

Purification (Isomer Resolution):

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient Chloroform:Methanol (98:2

90:10). -

Identification: The 2-substituted isomer typically exhibits a higher

value (less polar) due to the "quinoid-like" electron distribution masking the dipole moment compared to the 1-substituted form.

-

Crystallographic Characterization

The definitive proof of N2-substitution lies in the bond length alternation of the triazole ring. Unlike NMR, which can be ambiguous due to solvent effects, X-ray diffraction (XRD) provides a static map of the electronic structure.

Molecular Geometry & Bond Metrics

In a 2-substituted 3-amino-1,2,4-triazole, the substituent at N2 disrupts the aromaticity differently than at N1.

Table 1: Diagnostic Bond Lengths (Å) for Isomer Differentiation Data derived from high-resolution structures (Reference 2, 3).

| Bond Vector | 2-Substituted (Target) | 1-Substituted (Common) | Structural Insight |

| N1 – N2 | 1.33 – 1.35 Å | 1.35 – 1.38 Å | The N-N bond is shorter in 2-sub due to localized double bond character. |

| N2 – C3 | 1.33 – 1.34 Å | 1.32 – 1.33 Å | Elongation at N2-C3 in the 2-sub isomer reflects steric strain from the substituent. |

| C3 – N4 | 1.34 – 1.36 Å | 1.34 – 1.35 Å | Relatively invariant; acts as a pivot point. |

| N4 – C5 | 1.30 – 1.32 Å | 1.30 – 1.32 Å | Consistently the shortest bond (C=N character). |

| C5 – N1 | 1.35 – 1.37 Å | 1.33 – 1.35 Å | Key Discriminator: In 2-sub, this bond is single-bond like; in 1-sub, it has more double-bond character. |

Planarity and Torsion

-

Ring Planarity: The 1,2,4-triazole ring is strictly planar (RMS deviation < 0.02 Å).

-

Substituent Twist: In 2-substituted derivatives, bulky groups (e.g., phenyl, trinitromethyl) often twist out of plane (torsion angle > 15°) to avoid steric clash with the exocyclic amine at C3. This is a diagnostic feature; 1-substituted isomers usually remain more coplanar.

Supramolecular Architecture

The packing of 2-substituted aminotriazoles is dominated by specific hydrogen-bonding motifs known as supramolecular synthons.

Primary Motif: The Dimer

The most persistent feature in these crystals is the formation of centrosymmetric dimers.

-

Donor: Exocyclic Amino group (

). -

Acceptor: Ring Nitrogen (

). -

Geometry: This forms an 8-membered ring pattern (

graph set).[1][2][3] -

Distance:

distances typically range from 2.85 Å to 3.05 Å .

Secondary Motif: Solvate Channels

Unlike 1-substituted forms which pack efficiently, 2-substituted isomers often crystallize as solvates (hydrates/methanolates) because the "awkward" steric bulk at N2 creates voids in the lattice. These voids are stabilized by solvent molecules bridging the amine and the N1 nitrogen.

Decision Workflows (Visualization)

Diagram 1: Crystallographic Decision Tree

A logic flow to determine isomer identity based on XRD data.

Figure 1: Logic flow for distinguishing 1-substituted vs 2-substituted isomers using bond metrics.

Diagram 2: Synthesis & Characterization Pipeline

The experimental workflow from raw materials to validated structure.

Figure 2: Experimental pipeline emphasizing the separation step required for 2-substituted isolation.

References

-

Trinitromethyl-Substituted 5-Nitro- or 3-Azo-1,2,4-triazoles: Synthesis, Characterization, and Energetic Properties. Journal of the American Chemical Society. [Link]

-

Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules. [Link]

-

Comparison of the hydrogen-bond patterns in 2-amino-1,3,4-thiadiazolium hydrogen oxalate. Acta Crystallographica Section C. [Link]

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. Molecules. [Link][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comparison of the hydrogen-bond patterns in 2-amino-1,3,4-thiadiazolium hydrogen oxalate, 2-amino-1,3,4-thiadiazole-succinic acid (1/2), 2-amino-1,3,4-thiadiazole-glutaric acid (1/1) and 2-amino-1,3,4-thiadiazole-adipic acid (1/1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: Synthetic Routes for Preparing 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The primary challenge in synthesizing this molecule lies in achieving regioselective substitution at the N2 position of the 1,2,3-triazole ring. We present a detailed, field-proven protocol based on a post-cycloaddition N-alkylation strategy, which offers a reliable and scalable path to the desired N2-isomer. This guide explains the causal mechanisms behind experimental choices, provides step-by-step protocols, and includes validation checkpoints to ensure scientific integrity. An alternative synthetic strategy is also discussed, offering researchers additional pathways for exploration.

Strategic Overview: The Challenge of N2-Regioselectivity

The 1,2,3-triazole core is a ubiquitous feature in modern pharmaceuticals, materials, and bioconjugation chemistry, largely due to the robustness of its formation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] However, the standard CuAAC protocol overwhelmingly favors the formation of 1,4-disubstituted (N1) regioisomers.[2] The synthesis of the less thermodynamically stable 2,4-disubstituted (N2) isomer, our target molecule, requires a deliberate and mechanistically informed strategy.

Two primary strategic approaches can be envisioned for the synthesis of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine:

-

Post-Cycloaddition N-Alkylation: Synthesize a 4-substituted-1H-1,2,3-triazole precursor and subsequently perform a regioselective alkylation reaction to install the methoxymethyl (MOM) group at the N2 position. The regiochemical outcome of this step is highly dependent on reaction conditions.[3][4]

-

Direct Cycloaddition with a Functionalized Azide: Employ a pre-functionalized azide, such as methoxymethyl azide, in a cycloaddition reaction. This approach often leads to a mixture of N1 and N2 isomers, requiring challenging separation.

This guide will focus on the Post-Cycloaddition N-Alkylation strategy, as it provides a more controlled and predictable outcome for achieving the desired N2-isomer.

Recommended Protocol: Post-Cycloaddition N-Alkylation Route

This three-step synthesis is the most reliable method, beginning with the formation of a stable triazole precursor, followed by a controlled N-alkylation, and concluding with the reduction to the target amine.

Workflow Diagram

Step 2.1: Synthesis of 4-Nitro-1H-1,2,3-triazole

Principle: This step utilizes the reaction of sodium azide with a suitable nitro-alkene precursor. The nitro group serves as a robust and stable precursor to the amine functionality. It is strongly electron-withdrawing, which can influence the regioselectivity of the subsequent alkylation step.

Protocol:

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (NaN₃, 6.5 g, 100 mmol) in dimethyl sulfoxide (DMSO, 100 mL).

-

Expert Insight: DMSO is an excellent solvent for this reaction, facilitating the dissolution of sodium azide and promoting the reaction with the organic substrate.

-

⚠️ CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Do not allow contact with metal spatulas or surfaces.

-

-

Reaction Setup: To the stirred solution, add β-nitrostyrene (14.9 g, 100 mmol) portion-wise over 15 minutes. The addition may be exothermic.

-

Reaction Execution: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water with vigorous stirring.

-

Acidify the aqueous mixture to pH ~2 with concentrated hydrochloric acid (HCl). A precipitate will form.

-

Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 100 mL), and dry under vacuum to yield 4-nitro-1H-1,2,3-triazole as a pale yellow solid.

-

| Parameter | Expected Value |

| Typical Yield | 80-90% |

| Purity (NMR) | >95% |

| Appearance | Pale yellow solid |

Step 2.2: Regioselective N-Methoxymethylation

Principle: This is the critical regioselective step. The alkylation of 4-nitro-1H-1,2,3-triazole can produce both N1 and N2 isomers. The use of a strong, non-nucleophilic base (NaH) in a polar aprotic solvent (DMF) deprotonates the triazole ring. The resulting triazolide anion exists in equilibrium. The subsequent alkylation with methoxymethyl chloride (MOM-Cl) preferentially occurs at the N2 position under these conditions, which favors the kinetic product.[3][4]

Protocol:

-

Reagent Preparation: To a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 3.6 g, 90 mmol). Wash the NaH with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, and carefully decant the hexanes.

-